molecular formula C9H9ClN2O3 B3087700 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride CAS No. 1177298-78-0

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

Cat. No. B3087700
CAS RN: 1177298-78-0
M. Wt: 228.63
InChI Key: USYZZKNHUPKMLN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The empirical formula of imidazole is C5H6N2O2 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

Imidazoline and its derivatives, including compounds with similar structures to 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride, have been extensively studied for their corrosion inhibition properties. These compounds are known for their effectiveness due to their chemical structure, which includes a heterocyclic ring that facilitates adsorption onto metal surfaces. This characteristic makes them attractive for applications in the petroleum industry, where they can protect infrastructure against corrosive agents by forming a protective hydrophobic film on surfaces (Sriplai & Sombatmankhong, 2023).

Antimicrobial Activities

Imidazole and its derivatives, including structures similar to 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride, have been identified as potent antimicrobial agents. They are used as raw materials in pharmaceutical industries for manufacturing anti-fungal drugs and bactericides. The antimicrobial properties of imidazole derivatives make them significant for developing new antimicrobial agents capable of inhibiting the growth of various microbial strains, including resistant ones. This role is crucial in addressing the challenge of microbial resistance and developing new strategies for infection control (American Journal of IT and Applied Sciences Research, 2022).

Bioconversion and Sustainable Chemistry

Compounds structurally related to 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride are explored for their potential in bioconversion processes and sustainable chemistry. For instance, the conversion of plant biomass into furan derivatives highlights the importance of such compounds in creating sustainable pathways for producing chemicals, fuels, and materials from renewable resources. This research area aims to develop eco-friendly alternatives to petrochemicals, emphasizing the critical role of heterocyclic compounds in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole compounds can cause eye damage, skin irritation, and respiratory system irritation . They are classified as combustible solids .

Future Directions

Imidazole has a broad range of chemical and biological properties, making it a valuable component in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the study and development of imidazole compounds continue to be a promising area in pharmaceutical research .

properties

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZZKNHUPKMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177298-78-0
Record name 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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